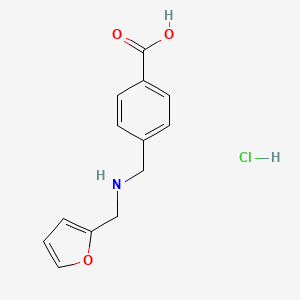

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride

Vue d'ensemble

Description

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H14ClNO3 and a molecular weight of 267.71 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a benzoic acid moiety. It is commonly used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride typically involves the reaction of furan-2-ylmethanamine with 4-formylbenzoic acid under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the Schiff base, reduction to the amine, and conversion to the hydrochloride salt. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Functional Groups

The key functional groups in this compound include:

-

Carboxylic acid group (-COOH)

-

Secondary amine (-NH-)

-

Furan ring

-

Hydrochloride salt

These functional groups contribute to the compound's chemical behavior and reactivity.

-

Chemical Reactions

Acid-Base Reactions

As a hydrochloride salt, the compound can participate in acid-base reactions. The amine group can act as a base, while the carboxylic acid group can act as an acid.

Substitution Reactions

The amino group can undergo electrophilic substitution reactions, making it reactive towards various electrophiles.

Esterification

The carboxylic acid group can participate in esterification reactions, forming esters with alcohols under acidic conditions .

Amide Formation

The carboxylic acid group can react with amines to form amides. This reaction is particularly relevant in the context of drug development and modification .

Reduction Reactions

The compound can undergo catalytic reduction reactions, particularly involving the furan ring or the carboxylic acid group .

-

Synthetic Applications

The compound's reactivity makes it a valuable intermediate in the synthesis of more complex molecules. For example, it can be used in the preparation of aminoheteroaryl compounds with potential pharmaceutical applications.

-

Reaction Mechanisms

Catalytic Reduction

The catalytic reduction of 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride typically involves the use of hydrogen gas and a metal catalyst. The reaction can be represented as follows:

Where R represents the rest of the molecule .

Amide Formation

The mechanism for amide formation involves nucleophilic addition-elimination:

This reaction is often facilitated by coupling agents in organic synthesis .

-

Reaction Conditions

| Reaction Type | Temperature Range | Typical Solvents | Catalysts/Reagents |

|---|---|---|---|

| Esterification | 60-100°C | Alcohols, DCM | Acid catalysts (e.g., H2SO4) |

| Amide Formation | 0-25°C | DCM, DMF | Coupling agents (e.g., EDC, HOBt) |

| Catalytic Reduction | 25-100°C | Methanol, Ethanol | Pd/C, Pt/C, Raney Ni |

The chemical reactions of this compound are diverse and offer numerous possibilities for further functionalization and application in medicinal chemistry. Its reactivity is primarily governed by the carboxylic acid, amine, and furan moieties, allowing for a wide range of transformations including acid-base reactions, substitutions, esterifications, amide formations, and reductions. Understanding these reactions is crucial for the development of new pharmaceutical compounds and the optimization of synthetic routes in drug discovery processes.

Applications De Recherche Scientifique

Synthesis of 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride

The synthesis of this compound typically involves the reaction of furan derivatives with amino acids or amines. The synthesis methods can vary, but they often include steps such as:

- Formation of the furan derivative : Starting from furan-2-carboxaldehyde.

- Amidation : Reacting with appropriate amines to introduce the amino group.

- Hydrochloride formation : Converting the base form into its hydrochloride salt for enhanced solubility and stability.

Medicinal Applications

This compound has been studied for its potential therapeutic applications:

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives with furan moieties have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain furan-containing compounds reduced cell viability in HCT-116 and MCF-7 cell lines, suggesting potential for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Similar furan derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the amino group enhances the interaction with bacterial cell walls, potentially leading to increased efficacy .

Antileishmanial Activity

In a related study, furan-containing compounds were tested against Leishmania donovani, showing promising results in reducing parasitemia in murine models . This suggests that this compound could be explored further for treating leishmaniasis.

Case Studies

Several studies provide insights into the applications and effectiveness of this compound:

Mécanisme D'action

The mechanism of action of 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The furan ring and amino group are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-((Furan-2-ylmethyl)amino)benzoic acid: Lacks the hydrochloride salt form but shares similar structural features.

N’-acryloyl-N’-phenylfuran-2-carbohydrazide: Contains a furan ring and is used in similar synthetic applications.

2,4-bis((furan-2-yl)methyl)amino)benzoic acid: Another furan-containing compound with similar reactivity.

Uniqueness

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride is unique due to its combination of a furan ring, an amino group, and a benzoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .

Activité Biologique

4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an amino group and a benzoic acid moiety. Its structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The guanidine-like functionality allows it to modulate enzyme activity, potentially affecting various metabolic pathways. This compound has been shown to exhibit enzyme inhibition, which is critical in the development of therapeutic agents against diseases such as cancer and infectious diseases .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, as summarized in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antileishmanial Activity

A study investigated the antileishmanial activity of related compounds, revealing that derivatives similar to this compound exhibited promising results against Leishmania donovani. The EC50 values for these compounds were reported to be significantly lower than those of standard treatments, indicating high potency .

Case Study 1: In Vivo Efficacy

In a murine model of visceral leishmaniasis, treatment with a derivative of this compound resulted in a reduction of parasitemia by approximately 37% when administered at a dosage of 15 mg/kg/day for five days. This suggests that the compound not only possesses in vitro activity but also translates effectively into in vivo efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on similar compounds, highlighting the importance of substituent variations on the furan and benzoic acid moieties. Modifications that enhanced electron-withdrawing characteristics significantly improved biological activity against various targets. For instance, compounds with halogen substitutions exhibited enhanced potency due to increased lipophilicity and better receptor binding .

Pharmacokinetics

Pharmacokinetic studies have shown that derivatives of this compound possess favorable absorption and distribution characteristics. The terminal half-life after intraperitoneal administration was found to be approximately 5 hours, indicating reasonable bioavailability for therapeutic applications .

Propriétés

IUPAC Name |

4-[(furan-2-ylmethylamino)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3.ClH/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12;/h1-7,14H,8-9H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXGZGAYQYQRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424194 | |

| Record name | AG-H-55312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881452-94-4 | |

| Record name | AG-H-55312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.